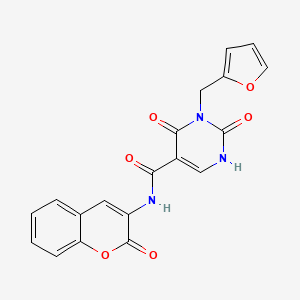

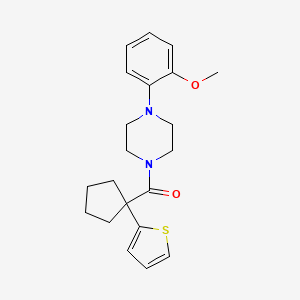

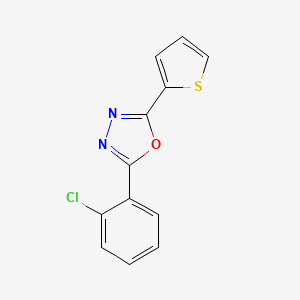

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications.

Scientific Research Applications

Discovery of Potent Antagonists

The synthesis and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) have been reported, demonstrating the potential for therapeutic applications in diseases associated with this receptor (Romero et al., 2012).

Tubulin Polymerization Inhibitors

A study on N-heterocyclic methanones derived from tricyclic heterocycles showed significant antiproliferative properties against cancer cell lines by inhibiting tubulin polymerization. This suggests their use as novel cancer therapeutics (Prinz et al., 2017).

Anticancer and Antituberculosis Activities

Synthesis and evaluation of certain methanone derivatives have shown significant anticancer and antituberculosis activities, highlighting the therapeutic potential of these compounds in treating such diseases (Mallikarjuna et al., 2014).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives and their evaluation revealed good to moderate antimicrobial activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Exploration as Therapeutic Agents for Alzheimer's Disease

A series of multifunctional amides demonstrated moderate enzyme inhibitory potentials with mild cytotoxicity, showing promise as therapeutic agents for Alzheimer's disease (Hassan et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound this compound interacts with its primary target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors , which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of this compound with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these functions.

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound . The compound showed an acceptable pharmacokinetic profile in the advanced investigation as a potential alpha1-adrenergic receptor antagonist .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors . The compound’s interaction with these receptors can lead to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the web search results. As it is intended for research use only, appropriate safety measures should be taken when handling this compound.

Future Directions

Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds . This suggests potential future directions for the investigation of this compound as a potential alpha1-adrenergic receptor antagonist .

Biochemical Analysis

Biochemical Properties

The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in various neurological conditions . The compound has shown affinity in the range from 22 nM to 250 nM .

Cellular Effects

In terms of cellular effects, this compound’s interaction with alpha1-adrenergic receptors can influence various cellular processes . Detailed studies on its specific effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors . This binding can lead to changes in gene expression and potentially influence enzyme activity .

properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-25-18-8-3-2-7-17(18)22-12-14-23(15-13-22)20(24)21(10-4-5-11-21)19-9-6-16-26-19/h2-3,6-9,16H,4-5,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUBCNYAGPFXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

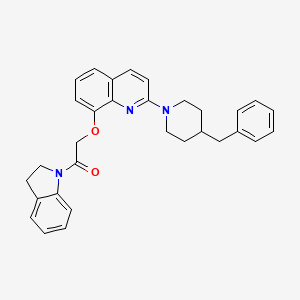

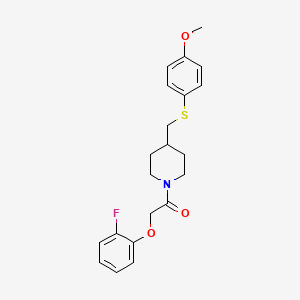

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)

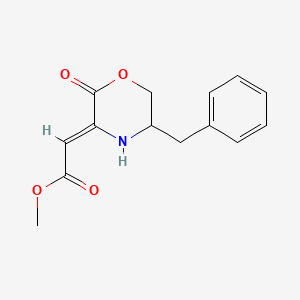

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2443711.png)

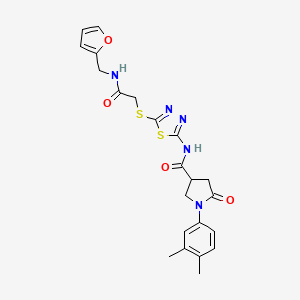

![4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443717.png)

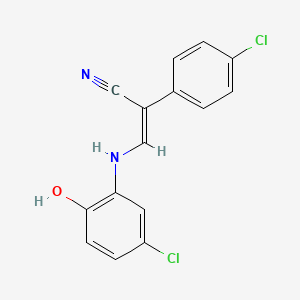

![N-(3-methoxyphenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2443718.png)

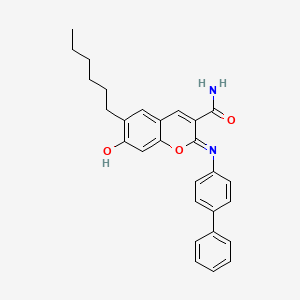

![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)

![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)